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Urea formaldehyde - 100786-56-9

Urea formaldehyde

Catalog Number: EVT-7935671
CAS Number: 100786-56-9
Molecular Formula: C2H6N2O2
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Urea formaldehyde is a synthetic polymer formed through the chemical reaction of urea and formaldehyde. This compound is primarily recognized for its application in the production of resins, which are utilized extensively in the manufacturing of adhesives, particleboard, medium-density fiberboard, and plywood. Urea formaldehyde is classified as a thermosetting resin, meaning it undergoes a permanent hardening process upon curing, which prevents it from melting upon reheating. The widespread use of urea formaldehyde can be attributed to its cost-effectiveness, rapid curing times, and strong adhesive properties .

Source and Classification

Urea formaldehyde is synthesized from two primary raw materials: urea, a nitrogen-rich compound derived from ammonia, and formaldehyde, a highly reactive gas produced from methane. The chemical classification of urea formaldehyde falls under the category of aldehyde condensation polymers. These polymers are characterized by their formation through the reaction of aldehydes with amines or other nitrogen-containing compounds .

Synthesis Analysis

Methods

The synthesis of urea formaldehyde involves two main steps: methylolation and condensation.

  1. Methylolation: In this initial stage, urea reacts with formaldehyde to form methylol derivatives. This reaction occurs under controlled pH conditions (typically between 4.5 and 5.5) and at elevated temperatures (70–120 °C). The molar ratio of formaldehyde to urea during this step is crucial; it usually ranges from 5.2 to 2.0 .
  2. Condensation: Following methylolation, the mixture undergoes a condensation reaction where further urea is added. This step involves heating the mixture while maintaining specific pH levels (between 5.0 and 5.8) and continues until the desired viscosity is achieved, indicating polymer formation .

Technical Details

The condensation reaction leads to an increase in molecular weight as the methylolureas polymerize into larger structures through the formation of methylene bridges (-CH2-). The entire synthesis process can take several hours, with careful monitoring of viscosity to ensure optimal product quality .

Molecular Structure Analysis

The molecular structure of urea formaldehyde consists primarily of repeating units characterized by the formula [(O)CNHCH₂NH]ₙ. This structure indicates that urea formaldehyde is a poly(methylene methylene ether hydroxymethylureas), where hydroxymethyl groups are attached to the nitrogen atoms of urea .

Data

  • Molecular Weight: Varies significantly depending on the degree of polymerization.
  • Chemical Composition: Comprises carbon, hydrogen, nitrogen, and oxygen in varying ratios based on synthesis conditions.
Chemical Reactions Analysis

Urea formaldehyde undergoes several key reactions during its synthesis:

  1. Methylolation Reaction: Involves the addition of formaldehyde to urea to form hydroxymethyl derivatives.
  2. Condensation Reaction: Leads to the formation of cross-linked structures through methylene bridge formation.

Technical Details

The condensation process releases water as a byproduct and can be influenced by factors such as temperature and pH. The stability of the formed resins is critical for their application in various industries .

Mechanism of Action

The mechanism by which urea formaldehyde forms its resin structure involves several steps:

  1. Deprotonation: Urea is deprotonated by formaldehyde to form an electrophilic methylol derivative.
  2. Polymerization: These methylol derivatives react further to form cross-linked networks through methylene bridges.

Data

The reaction kinetics can be influenced by temperature (optimal range around 70–90 °F or 21–32 °C) and pH levels during synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or light yellow solid.
  • Density: Approximately 1.25 g/cm³.
  • Thermal Stability: Stable at room temperature but degrades upon prolonged exposure to high temperatures.

Chemical Properties

  • Solubility: Insoluble in water but can swell in organic solvents.
  • Reactivity: Reacts with moisture and can release formaldehyde under certain conditions.

Relevant Data or Analyses

The thermal decomposition temperature is generally above 200 °C, beyond which it may release toxic gases such as formaldehyde .

Applications

Urea formaldehyde resins are widely used across various industries:

  • Adhesives: Commonly used in woodworking for bonding plywood and particleboard due to their strong adhesive properties.
  • Fertilizers: Employed as slow-release fertilizers in agriculture, providing a controlled release of nitrogen over time.
  • Textiles: Utilized in producing wrinkle-resistant fabrics and coatings.
  • Construction Materials: Used in producing composite wood products due to their durability and moisture resistance .
Historical Evolution of Urea Formaldehyde Synthesis and Industrial Adoption

Early Development of Amino Resins: From Bakelite to UF Commercialization

The foundation of urea-formaldehyde (UF) resins emerged against the backdrop of early 20th-century polymer innovation. While phenol-formaldehyde resins (marketed as Bakelite by Leo Baekeland in 1907) dominated the thermosetting plastics market, their dark coloration and higher production costs motivated research into urea-based alternatives. The chemical groundwork was laid in 1884, when German chemist Hölzer first documented an insoluble precipitate formed by reacting urea and formaldehyde, though its polymeric nature remained unrecognized [1] [5]. Systematic investigation began in 1896 when Carl Goldschmidt patented UF-based disinfectants, paving the way for industrial applications [5].

The pivotal breakthrough came in 1919 when Czech chemist Hanns John secured the first patent for UF resin production, recognizing its potential as a moldable material [5]. This innovation enabled British Industrial Plastics Ltd. (then British Cyanides Company) to launch "Beetleware" in 1925 – the first commercial UF plastic product line featuring lightweight, colorful household items like buttons, electrical casings, and tableware [1] [3]. Unlike dark phenolic resins, UF’s inherent translucency permitted vibrant pigmentation, while its superior electrical resistance suited insulating components like switchboards and outlet covers [3]. This commercialization established UF as the first economically viable amino resin, accounting for over 80% of amino resin production globally by the mid-20th century [1] [2].

Technological Milestones in UF Polymerization Processes (1920s–Present)

UF resin synthesis evolved through distinct phases, driven by demands for performance optimization and environmental compliance:

  • First-Generation Processes (1920s–1950s): Early production employed a single-step alkaline methylolation using high formaldehyde-to-urea (F/U) molar ratios (1.8–2.5). This generated highly branched polymers rich in methylol groups (-CH₂OH) and unstable methylene ether bridges (-CH₂-O-CH₂-). These resins cured rapidly but emitted substantial formaldehyde, limiting their use to non-critical applications [2] [6].

  • Two-Step Alkaline-Acid Process (1950s–1980s): Industry shifted to a controlled two-stage synthesis:

  • Methylolation: Urea + formaldehyde → Methylolureas under alkaline conditions (pH >7)
  • Acid Condensation: Methylolureas polymerize into oligomers at pH 4–6, followed by vacuum distillation to 63–66% solids [2].The critical innovation was the introduction of "second urea" – adding surplus urea during condensation to reduce F/U ratios to 1.6–1.8. This scavenged free formaldehyde, improving resin stability and reducing emissions [2] [6].
  • Low Molar Ratio Era (1990s–Present): Tightening formaldehyde regulations (e.g., German F/U <1.2 standards) necessitated ultra-low F/U resins (1.0–1.1). Achieving this required precision engineering: multiple urea additions, optimized reaction temperatures, and catalysts like ammonia or triethanolamine. These resins minimized free formaldehyde but required additives (e.g., melamine, formaldehyde scavengers) to compensate for reduced crosslinking density and mechanical strength [2] [7].

Table 1: Evolution of UF Polymerization Technology [2] [6]

PeriodF/U Molar RatioProcess CharacteristicsKey Innovations
1920s–1950s1.8–2.5Single-step alkaline reactionBasic methylolation; unstable ether bridges
1950s–1980s1.6–1.8Two-step alkaline/acid process"Second urea" addition; vacuum distillation
1990s–Present1.0–1.1Multi-stage with scavengersAmmonia/triethanolamine catalysis; melamine fortification

Role of UF in the Transition to Synthetic Thermosetting Polymers

UF resins fundamentally reshaped the polymer industry by demonstrating that low-cost monomers could yield versatile thermosets competitive with phenolics. Their rapid adoption stemmed from three key advantages:

  • Economic Scalability: Utilizing urea (derived from ammonia) and formaldehyde (from methanol) provided a 20–30% cost reduction versus phenol-based resins. This enabled mass production of composite wood panels, democratizing access to engineered lumber products [2] [8]. By the 1970s, global UF production reached 20 million metric tons annually, dominating wood adhesives markets [1] [5].

  • Manufacturing Flexibility: Unlike phenolic resins requiring high-temperature presses, UF resins cured rapidly at 90–120°C using acidic catalysts like ammonium chloride. This enabled high-speed production of particleboard and fiberboard – processes consuming over 70% of UF output [2] [3]. Additionally, UF’s compatibility with spray-drying permitted powder resin formats, simplifying storage and transport [3].

  • Performance-Tunable Platforms: UF resins served as templates for advanced amino resins. When melamine replaced urea in the 1950s, it created melamine-urea-formaldehyde (MUF) resins with enhanced moisture resistance, enabling exterior-grade plywood and laminates [1] [3]. This adaptability established UF chemistry as a platform for tailored thermosets, facilitating transitions to specialized polymers like benzoguanamine-formaldehyde resins for automotive coatings [2] [8].

Despite displacement by thermoplastics (e.g., polystyrene) in molded goods post-1960, UF retains dominance in wood composites due to unmatched curing speed and bonding economics. Modern UF production still adheres to John’s 1919 patent framework – a testament to its foundational role in thermosetting polymer history [3] [5] [8].

Table 2: UF Resins vs. Alternative Thermosets in Industrial Adoption [2] [3] [8]

Resin TypeMarket EntryKey Advantages1950s–2020s Application Shift
Phenol-Formaldehyde1907High durability; moisture resistanceRetained exterior wood binders; declined in consumer goods
Urea-Formaldehyde1925Colorless; fast-curing; low costDominated interior wood composites (>70% market share)
Melamine-Urea-Formaldehyde1950sEnhanced water resistanceReplaced UF in exterior panels; hybridized with UF

Note: UF-based resins constitute 80% of amino resin production globally [1] [2]

Properties

CAS Number

100786-56-9

Product Name

Urea formaldehyde

IUPAC Name

formaldehyde;urea

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2

InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N

SMILES

C=O.C(=O)(N)N

Solubility

Solubility in water = 0.28-0.31%

Canonical SMILES

C=O.C(=O)(N)N

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